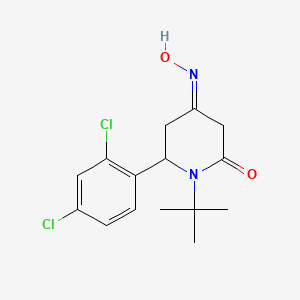
(4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one
Vue d'ensemble
Description
(4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one is a useful research compound. Its molecular formula is C15H18Cl2N2O2 and its molecular weight is 329.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Wastewater Treatment
Wastewater Treatment in the Pesticide Industry : The pesticide industry generates wastewater containing toxic pollutants like 2,4-dichlorophenyl derivatives. These compounds can enter natural water sources if not adequately treated. Biological processes and granular activated carbon are widely used for treating high-strength wastewaters rich in recalcitrant compounds, achieving up to 80-90% removal efficiency. This approach potentially creates high-quality effluent while emphasizing the necessity of experimental evaluation for process design and efficiency assessment (Goodwin et al., 2018).
Analysis of Environmental Pollutants
Global Trends in Herbicide Toxicity Studies : A scientometric review on 2,4-D herbicide toxicity reveals rapid advancements in understanding its toxicology and mutagenicity. The review highlights the importance of focusing future research on molecular biology, human exposure assessment, and pesticide degradation, aiming to fill existing knowledge gaps and contribute to environmental safety (Zuanazzi et al., 2020).
Environmental and Ecotoxicological Effects
Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl and chlorophenyl groups, discuss their widespread use, environmental occurrence, and potential toxicity. The research suggests the need for future studies to investigate contamination, environmental behaviors, and the toxicity effects of novel SPAs to reduce potential environmental pollution (Liu & Mabury, 2020).
Herbicide Behavior and Microbial Biodegradation : A review on 2,4-D, a widely used herbicide, examines its environmental behavior and microbial biodegradation. The indiscriminate use of pesticides like 2,4-D poses significant environmental risks, but microorganisms play a crucial role in degrading such compounds, highlighting the potential for bioremediation strategies to mitigate pollution and protect public health (Magnoli et al., 2020).
Orientations Futures
: McPhaul L, Kershaw M, Tilque D, Eckfeldt JH. A 2,4-dichlorophenyl diazonium-based method for total bilirubin without interference from indican in uremic sera. Clinical Chemistry, 31(7), 1229-1231 (1985). Read more : Synthesis, spectral characteristics, and molecular structure of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine. Journal of Structural Chemistry, 63(4), 631-637 (2022). Read more : (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one; CAS Number: 339278-34-
Propriétés
IUPAC Name |
(4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-15(2,3)19-13(7-10(18-21)8-14(19)20)11-5-4-9(16)6-12(11)17/h4-6,13,21H,7-8H2,1-3H3/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVRQNJBERSBNZ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(CC(=NO)CC1=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(C/C(=N\O)/CC1=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



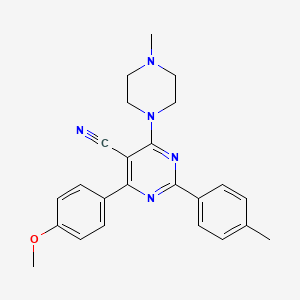
![N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B3134551.png)
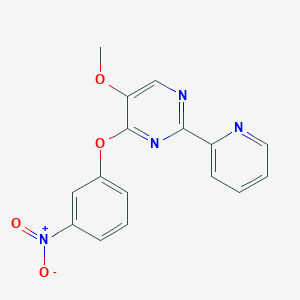

![1-tert-butyl-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134567.png)
![(4Z)-1-tert-butyl-4-hydroxyimino-6-[(E)-2-phenylethenyl]piperidin-2-one](/img/structure/B3134570.png)

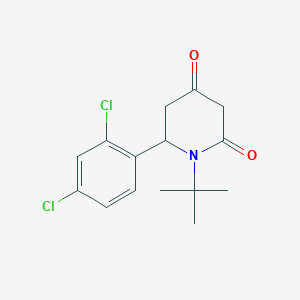
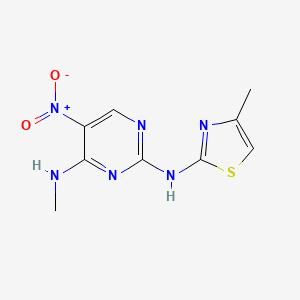
![N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3134609.png)
![N-methyl-2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetamide](/img/structure/B3134615.png)

![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
